Hydroxyethyl cellulose

Descripción general

Descripción

Hydroxyethyl cellulose (HEC) is a gelling and thickening agent derived from cellulose. It is widely used in cosmetics, cleaning solutions, and other household products . HEC and methyl cellulose are frequently used with hydrophobic drugs in capsule formulations to improve the drugs’ dissolution in the gastrointestinal fluids .

Synthesis Analysis

HEC is synthesized by a fully homogenous method from cellulose in 7.5 wt.-% NaOH/11 wt.-% urea aqueous solutions under mild conditions . The HEC samples are characterized with NMR, SEC-LLS, solubility, and viscosity measurements .

Molecular Structure Analysis

The molecular structure of HEC is [C6H7O2(OH)3-n(OCH2CH2OH)n]x, where the degree of substitution ranges from 1.7 to 3.0 mol/mol . The polymer of cellulose consists of a repeating unit of glucose molecule comprising the O-4 atom as part of this repeated unit .

Chemical Reactions Analysis

HEC interacts with the solid surface through hydrogen bonding to thicken and prolong the formation time of a water-retaining film . It acts as a drug carrier or microsphere to entrap other drug molecules and form a viscous gel-like dispersion, enabling drug diffusion across biological membranes .

Physical And Chemical Properties Analysis

HEC is soluble in both cold and hot water, but under normal circumstances does not dissolve in most organic solvents . When the pH value is within the range of 2-12, the change in viscosity is small, but if beyond this range, the viscosity will decrease .

Aplicaciones Científicas De Investigación

Oil and Gas Industry

HEC is widely utilized in the oil and gas industry due to its excellent suspensibility, robust viscosifying properties, and distinguished plugging effect . It’s used in drilling fluids to enhance performance, increase water retention capacity, and improve oil recovery .

Biomedical Applications

HEC and its derivatives have found applications in the biomedical field, particularly in tissue engineering, wound dressing, and drug delivery systems . It’s used to create materials with different microstructures and properties needed for these applications .

Pharmaceutical Industry

HEC and methyl cellulose are frequently used with hydrophobic drugs in capsule formulations to improve the drugs’ dissolution in the gastrointestinal fluids . This process is known as hydrophilization .

Cosmetics Industry

HEC is widely used in the cosmetics industry. It’s found in many products due to its ability to improve texture and stability .

Cleaning Solutions and Household Products

HEC is a common ingredient in cleaning solutions and other household products due to its excellent solubility and non-ionic nature .

Food Industry

HEC is used as a thickener, binder, lubricant, and rheology modifier in numerous food products .

Construction Industry

In the construction industry, HEC is used as a rheology modifier and water retention aid .

Paper and Adhesives Industry

HEC is used in the paper industry for its excellent film-forming and thickening properties. It’s also used in adhesives for its good water retention capacity .

Mecanismo De Acción

Target of Action

Hydroxyethyl cellulose (HEC) is a non-ionic surfactant widely used in various industries due to its excellent suspensibility, robust viscosifying properties, and distinguished plugging effect . It primarily targets the solid surfaces it interacts with, acting as a thickening agent, stabilizer, emulsifier, or dispersant . In pharmaceutical applications, it is often used as a carrier gel for hydrophobic drugs in capsule formulations, improving the drugs’ dissolution in gastrointestinal fluids .

Biochemical Pathways

It is known that hec can enhance the performance of certain materials by blending with them . The modification of HEC, such as the introduction of hydrophobic groups, can effectively improve its surfactant performance .

Pharmacokinetics

It remains insoluble in organic solvents, leading to the formation of pores due to the weakened molecular bonds in regions where acetone, part of the solvent in which HEC dissolves, is present .

Result of Action

The result of HEC’s action is largely dependent on its application. In the oil and gas industry, for example, the viscosifying ability of HEC is significantly improved, and the oil displacement effect is remarkable after its modification .

Action Environment

The action of HEC can be influenced by environmental factors. For instance, the direct application of HEC faces challenges such as high dosage, suboptimal temperature resistance, and slow degradation . Future development should concentrate on hydrophobic modification of HEC long carbon chains and compounding with polymers to produce HEC-based composites that are suitable for wider application .

Direcciones Futuras

Future development should concentrate on hydrophobic modification of HEC long carbon chains and compounding with polymers to produce HEC-based composites that are suitable for wider application . The viscosifying ability of the material is significantly improved, and the oil displacement effect is remarkable after the modification of HEC .

Propiedades

IUPAC Name |

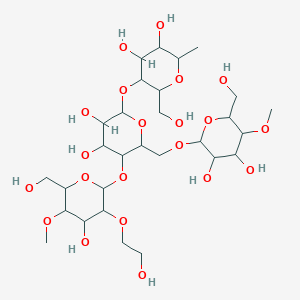

5-[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-[4-hydroxy-3-(2-hydroxyethoxy)-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)-2-methyloxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H52O21/c1-10-15(34)16(35)24(13(8-33)45-10)49-28-20(39)18(37)25(50-29-26(43-5-4-30)21(40)23(42-3)12(7-32)47-29)14(48-28)9-44-27-19(38)17(36)22(41-2)11(6-31)46-27/h10-40H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWSZBVAUYPTXTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)OC)O)O)OC4C(C(C(C(O4)CO)OC)O)OCCO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H52O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873934 | |

| Record name | 2-O-(2-Hydroxyethyl)-4-O-methylhexopyranosyl-(1->4)-[4-O-methylhexopyranosyl-(1->6)]hexopyranosyl-(1->5)-2,6-anhydro-1-deoxyheptitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

736.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydroxyethyl cellulose | |

CAS RN |

9004-62-0 | |

| Record name | Cellulose, 2-hydroxyethyl ether | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cellulose, 2-hydroxyethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.